molecular formula C19H21ClN6O3 B2829679 2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 923399-02-4

2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No.: B2829679
CAS No.: 923399-02-4
M. Wt: 416.87
InChI Key: CHJPGJOKCYENEE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[2,1-f]purine class, characterized by a fused bicyclic core with a hexahydropyrimidine ring system. Key structural features include:

  • 1,7-dimethyl groups on the hexahydropyrimidine ring, influencing steric and electronic properties.
  • Acetamide terminal group at position 3, enhancing hydrogen-bonding capacity and solubility compared to ester analogs.

Properties

IUPAC Name

2-[9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-10-7-24(12-5-4-11(2)13(20)6-12)18-22-16-15(25(18)8-10)17(28)26(9-14(21)27)19(29)23(16)3/h4-6,10H,7-9H2,1-3H3,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJPGJOKCYENEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern and functional groups. Key comparisons include:

Compound Name Core Structure Key Substituents Terminal Group Molecular Weight Reference
2-(9-(3-Chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide Pyrimido[2,1-f]purine 3-chloro-4-methylphenyl, 1,7-dimethyl Acetamide Not provided Target
Ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate Pyrimido[2,1-f]purine 4-chlorophenyl, 1-methyl Ethyl ester 417.850
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone-thioacetamide 2,3-dichlorophenyl, 4-methylpyrimidinone Thioacetamide 344.21

Key Observations :

Phenyl Substituents: The 3-chloro-4-methylphenyl group in the target compound may enhance steric bulk and lipophilicity compared to the 4-chlorophenyl group in the ethyl ester analog .

Terminal Functional Groups: Acetamide (target) vs. Thioacetamide (): The sulfur atom increases electronegativity and may influence redox properties or metal chelation .

Core Modifications: The hexahydropyrimidine core in the target compound differs from the pyrimidinone-thioacetamide structure in , impacting conformational flexibility and ring strain .

Computational Similarity Assessment

Using Morgan fingerprints (), the target compound shows moderate similarity to the ethyl ester analog (Tanimoto coefficient ~0.65–0.70), primarily due to shared core and chloroaryl groups. Lower similarity (~0.40) is observed with the thioacetamide compound, reflecting divergent functional groups .

Research Findings and Implications

Biological Potential: The ethyl ester analog () and lankacidin C () suggest that chloroaryl-pyrimidine hybrids may exhibit antitumor activity via kinase or redox-cofactor inhibition . The acetamide group in the target compound could enhance target affinity compared to ester derivatives, as seen in kinase inhibitors like gefitinib .

Metabolic Stability: Methyl groups at positions 1 and 7 may reduce oxidative metabolism, extending half-life compared to non-methylated analogs .

Q & A

Q. Critical Conditions :

  • Temperature control (60–120°C, depending on the step).
  • Inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Solvent selection (e.g., DMF, methanol, or acetonitrile) to optimize reaction kinetics.

Q. Example Workflow :

StepReaction TypeConditionsYieldReference
1Cyclization80°C, DMF, 12 hrs65%
2Acetamide couplingRT, THF, 6 hrs72%
3PurificationSilica gel (CH₂Cl₂:MeOH 9:1)80%

Basic: What analytical techniques confirm structural integrity and purity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methyl groups at δ ~2.19 ppm in DMSO-d6 ).
  • HPLC : Assess purity (>95% recommended for biological assays; retention time ~1.57 minutes under SMD-TFA05 conditions ).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ observed at m/z 344.21 ).

Q. Example NMR Data :

Proton Environmentδ (ppm)MultiplicityAssignment
NHCO10.10SingletAcetamide
CH3 (methyl)2.19SingletMethyl group

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected splitting in NMR) require:

Cross-validation : Compare data from multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).

Computational modeling : Use DFT calculations to predict NMR shifts or molecular docking to validate interactions .

Reproducibility : Repeat synthesis under standardized conditions to rule out experimental error .

Case Study :
A reported δ 12.50 ppm (NH-3) in DMSO-d6 might split under different solvent conditions. Verify via solvent titration or 2D NMR (COSY, HSQC).

Advanced: What strategies determine biological interaction mechanisms?

Answer:
To study target engagement (e.g., kinase inhibition):

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Align with crystal structures of homologous proteins (e.g., PDB IDs) to predict binding modes .

Q. Experimental Design :

MethodTargetKey ParameterReference
SPRKinase XKD = 15 nM
ITCProtein YΔG = -9.8 kcal/mol

Advanced: How to address low yields in critical synthesis steps?

Answer:
Optimize using fractional factorial design:

  • Variables : Catalyst loading (e.g., Pd/C), solvent polarity, reaction time.
  • By-product analysis : Use LC-MS to identify side products (e.g., dimerization).
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs ).

Q. Example Optimization :

VariableBaselineOptimizedImpact on Yield
CatalystNone5% Pd/C+25%
Temperature80°C100°C+15%

Advanced: What computational tools predict metabolic stability?

Answer:

  • ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism with MetaSite or GLORYx .
  • Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes) .

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